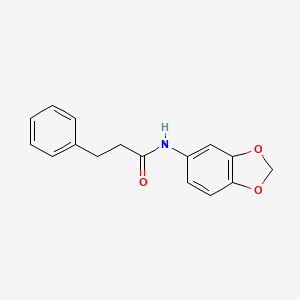
2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoate esters. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves the inhibition of the mitochondrial respiratory chain complex I. This inhibition leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. In addition, 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate can lead to cellular damage and death.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate. One potential direction is the development of new analogs of this compound with improved anti-cancer activity and reduced toxicity. Another direction is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the potential use of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate as a tool for studying mitochondrial function and apoptosis in cancer cells could also be explored.
Synthesemethoden
The synthesis of 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(2-naphthyl)-2-oxoacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been used in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound works by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-13-17(7-4-8-18(13)21(24)25)20(23)26-12-19(22)16-10-9-14-5-2-3-6-15(14)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCCBSOVXPHXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthalen-2-yl-2-oxoethyl) 2-methyl-3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

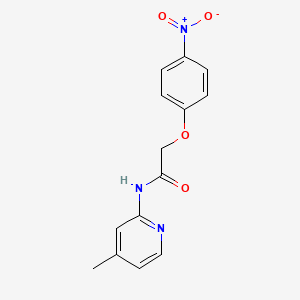
![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)

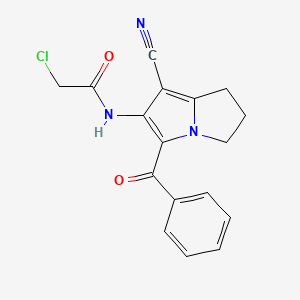
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
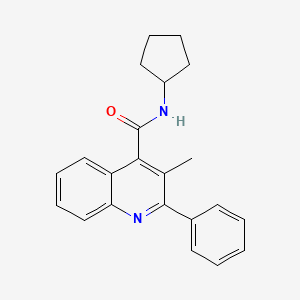
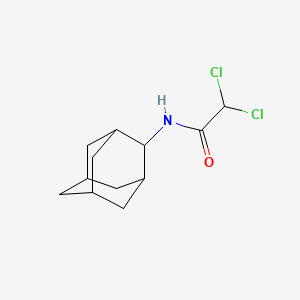
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
